3-Benzoyl-8-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H17NO/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12/h1-5,11-13,15H,6-9H2 |
InChI Key |
MSYRTJJNUYMMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-Benzoyl-8-azabicyclo[3.2.1]octane
Chemical Architecture, Synthesis, and Pharmacological Profiling[1][2][3][4][5][6]
Executive Summary
3-Benzoyl-8-azabicyclo[3.2.1]octane represents a specific structural class of tropane alkaloids where the C3-position is substituted with a benzoyl moiety via a carbon-carbon (ketone) linkage. This molecule serves as a critical pharmacological probe in the study of Monoamine Transporters (MATs), specifically the Dopamine Transporter (DAT).
Crucial Disambiguation: Researchers often confuse this molecule with Benzoyltropine (3-benzoyloxy-8-azabicyclo[3.2.1]octane).
-
3-Benzoyl- (Target of this guide): Contains a ketone linkage (C-C(=O)-Ph). It is hydrolytically stable and serves as a rigid scaffold for Structure-Activity Relationship (SAR) studies of cocaine analogs.
-
3-Benzoyloxy- (Tropacocaine): Contains an ester linkage (C-O-C(=O)-Ph). It is a naturally occurring alkaloid with local anesthetic properties.
This guide focuses on the Ketone derivative, detailing its synthesis via nitrile intermediates and its utility in mapping the DAT binding pocket.
Chemical Architecture & Stereochemistry
The tropane core (8-azabicyclo[3.2.1]octane) is a bicyclic amine characterized by a nitrogen bridge between C1 and C5. The rigidity of this scaffold makes it an ideal template for positioning pharmacophores in 3D space.
| Feature | Specification | Technical Insight |
| IUPAC Name | (3-endo/exo)-3-benzoyl-8-methyl-8-azabicyclo[3.2.1]octane | "Methyl" is assumed at N8 for standard tropane analogs. |
| Molecular Formula | C | Distinct from the ester (C |
| Key Moiety | C3-Benzoyl (Ketone) | The carbonyl oxygen acts as a hydrogen bond acceptor; the phenyl ring provides |
| Stereochemistry | Endo ( | The biological activity is highly dependent on the C3 stereochemistry. The exo (boat) conformation typically aligns best with the cocaine binding pharmacophore. |
| pKa (Calc.) | ~9.6 - 9.8 | The basic nitrogen is protonated at physiological pH, essential for ionic bonding with Asp79 in the DAT. |
Synthetic Pathways
The synthesis of 3-benzoyl-tropanes is more challenging than their ester counterparts due to the formation of the C-C bond at the sterically hindered C3 position. The most robust protocol involves the conversion of tropine to a nitrile, followed by Grignard addition.
Protocol: Nitrile-Grignard Route
Phase 1: Activation of Tropine
-
Starting Material: Tropine (3
-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane). -
Reagent: Methanesulfonyl chloride (MsCl) in Pyridine/DCM.
-
Mechanism: Esterification of the alcohol to form a good leaving group (Mesylate).
-
Outcome: Tropine Mesylate.
Phase 2: Nucleophilic Substitution (Inversion)
-
Reagent: Sodium Cyanide (NaCN) in DMSO at 80°C.
-
Mechanism: S
2 displacement. -
Stereochemical Consequence: The incoming cyanide attacks from the backside, inverting the stereochemistry from endo (3
) to exo (3 ). This is crucial as the exo isomer often exhibits higher affinity for MATs. -
Intermediate: 3
-Cyano-8-methyl-8-azabicyclo[3.2.1]octane.
Phase 3: Grignard Addition & Hydrolysis
-
Reagent: Phenylmagnesium Bromide (PhMgBr) in anhydrous Ether/THF.
-
Reaction: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt.
-
Workup: Acidic hydrolysis (H
O ) converts the imine to the ketone. -
Product: 3
-Benzoyl-8-methyl-8-azabicyclo[3.2.1]octane.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of 3-benzoyltropane via nucleophilic substitution and Grignard addition. Note the stereochemical inversion at step 2.
Pharmacological Profile[7]
The 3-benzoyl-tropane scaffold acts as a competitive inhibitor of monoamine reuptake. Its pharmacological value lies in its structural comparison to cocaine and phenyltropanes (WIN series).
Mechanism of Action
-
Binding Site: The molecule binds to the S1 binding pocket of the Dopamine Transporter (DAT).
-
Ionic Interaction: The protonated N8 nitrogen forms a salt bridge with Aspartate 79 (Asp79) in the transmembrane domain.
-
Hydrophobic Interaction: The 3-benzoyl phenyl ring engages in
- interactions with phenylalanine residues (e.g., Phe320 ) in the binding pocket, stabilizing the "outward-facing" conformation of the transporter and blocking dopamine uptake. -
Ketone vs. Ester: Unlike the ester linkage in cocaine, the ketone linkage is resistant to plasma butyrylcholinesterase, potentially conferring a longer half-life in metabolic stability assays.
Comparative SAR Data
| Compound | C3 Substituent | Linkage | DAT Affinity ( | Stability |
| Cocaine | Benzoyloxy | Ester | High (~80-100 nM) | Low (Hydrolysis) |
| WIN 35,428 | Phenyl | Direct C-C | Very High (~10-20 nM) | High |
| 3-Benzoyltropane | Benzoyl | Ketone | Moderate/High* | High |
*Note: Affinity varies significantly based on the presence of a 2-position substituent (e.g., 2-carbomethoxy). The unsubstituted 3-benzoyl analog is generally less potent than the 2,3-disubstituted analogs but retains selectivity.
Experimental Protocols
Protocol A: Radioligand Binding Assay (DAT)
To determine the affinity (
-
Tissue Preparation: Rat caudate-putamen tissue is homogenized in ice-cold sucrose buffer and centrifuged to isolate synaptosomal membranes.
-
Radioligand: [
H]WIN 35,428 (Specific Activity ~80 Ci/mmol). This ligand is preferred over [ H]Cocaine due to lower non-specific binding. -
Incubation:
-
Mix membrane suspension (100
g protein) with [ H]WIN 35,428 (final conc. 2 nM). -
Add increasing concentrations of 3-benzoyl-8-azabicyclo[3.2.1]octane (
M to M). -
Incubate at 4°C for 2 hours (equilibrium).
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Data are fitted to a one-site competition model to determine
. The is calculated using the Cheng-Prusoff equation:
Visualization: Pharmacological Pathway
Figure 2: Mechanism of action showing the blockade of DAT and subsequent synaptic dopamine accumulation.
References
-
Carroll, F. I., et al. (1992). "Cocaine and 3
-(4'-substituted phenyl)tropane-2 -carboxylic acid ester analogues at monoamine transporters." Journal of Medicinal Chemistry. -
Meltzer, P. C., et al. (1993). "Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging." Journal of Medicinal Chemistry.
-
Clarke, R. L., et al. (1973). "Tropane Alkaloids.[1][2][3][4][5] Synthesis and Stereochemistry." Journal of the American Chemical Society.
-
Newman, A. H., & Kulkarni, S. S. (2002). "Probes for the dopamine transporter: new leads toward a cocaine-abuse medication."[6][1] Medicinal Research Reviews.
-
PubChem Compound Summary. (2025). "3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid (Tropacocaine Analog)." National Center for Biotechnology Information.
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- 2. Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) studies of benzoyl tropanes
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzoyl Tropanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzoyl tropane analogs, a class of compounds renowned for their potent interactions with monoamine transporters (MATs). Centered on the prototypical molecule, cocaine, we dissect the intricate relationship between chemical structure and pharmacological activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This document explores the critical roles of stereochemistry and substitutions at the C-2, C-3, and N-8 positions of the tropane scaffold, as well as modifications to the bicyclic ring system itself. By synthesizing data from decades of medicinal chemistry research, this guide offers field-proven insights into designing novel tropane-based ligands with desired potency and selectivity profiles. Detailed experimental protocols for synthesis and in vitro evaluation are provided, alongside a conceptual framework for the drug discovery process, to equip researchers with the foundational knowledge required for advancing the development of next-generation central nervous system (CNS) therapeutics.
Introduction: The Enduring Legacy of the Tropane Alkaloid
Tropane alkaloids, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, are a pivotal class of biologically active molecules.[1][2] The most prominent member, cocaine, is a crystalline tropane alkaloid derived from the leaves of the Erythroxylum coca plant.[3][4] Pharmacologically, cocaine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), blocking the reabsorption of these key neurotransmitters from the synaptic cleft.[3][5] This action leads to elevated extracellular monoamine concentrations, producing potent psychostimulant, euphoric, and reinforcing effects that underpin its high abuse liability.[3][6]
The profound physiological and societal impact of cocaine has driven extensive research into its mechanism of action and the development of analogs. These efforts aim to achieve two primary goals: 1) to develop treatments for cocaine dependence and overdose, and 2) to create novel therapeutic agents for CNS disorders such as depression, ADHD, and Parkinson's disease by leveraging the tropane scaffold's potent MAT-inhibitory properties.[6][7] The study of benzoyl tropanes is a classic example of SAR, where systematic chemical modifications have unveiled the precise structural features that govern affinity and selectivity for DAT, SERT, and NET.[8][9] This guide will systematically deconstruct these relationships to provide an authoritative resource for professionals in drug design and development.
The Benzoyl Tropane Scaffold: A Foundation for CNS Activity
The 8-azabicyclo[3.2.1]octane skeleton is the defining feature of tropane alkaloids. In cocaine and its analogs, key modifications are typically explored at three primary positions: the C-2 carbomethoxy group, the C-3 benzoyloxy group, and the N-8 methyl group. Each of these positions plays a critical role in the molecule's interaction with the monoamine transporters.
Caption: Core benzoyl tropane scaffold with key sites for SAR studies.
Structure-Activity Relationships at the Monoamine Transporters
The affinity and selectivity of benzoyl tropanes for DAT, SERT, and NET are exquisitely sensitive to structural modifications. Decades of research have established a detailed SAR map for this chemical class.[8][10]
Modifications at the C-2 Position
The 2β-carbomethoxy group is a crucial determinant of high-affinity DAT binding. Its orientation relative to the C-3 substituent is critical.
-
Stereochemistry: The natural configuration of cocaine, with a 2β-carbomethoxy group and a 3β-benzoyloxy group, is optimal for DAT affinity.[10] Isomers with a 2α configuration generally exhibit significantly lower DAT binding.[10]
-
Ester Modification: Replacing the methyl ester with larger alkyl esters (e.g., ethyl, propyl) often leads to a decrease in DAT potency, suggesting a sterically constrained binding pocket.
-
Functional Group Conversion: Conversion of the ester to other functional groups like amides or ketones typically reduces affinity, highlighting the importance of the ester moiety for the specific hydrogen bonding or electrostatic interactions within the transporter binding site.
Modifications at the C-3 Position
The 3β-benzoyloxy group is another cornerstone of high-affinity binding and is a primary site for analog development.
-
Stereochemistry: The 3β orientation is strongly preferred for DAT activity. The corresponding 3α isomers (pseudococaine series) are substantially less potent at the DAT.[10] This stereoselectivity underscores the precise geometric requirements of the binding pocket.
-
Aryl Substitutions: Placing substituents on the phenyl ring of the benzoyl group has been a highly fruitful strategy for modulating potency and selectivity.
-
Para-Substitution: Introducing small, electron-withdrawing or lipophilic groups at the 4'-position (para) generally enhances DAT affinity. For example, 4'-fluoro or 4'-chloro substitution often results in compounds with higher DAT affinity than cocaine itself.[10] The order of potency for 2β,3β-isomers with para-substituents is often 4'-chloro = 4'-iodo > 4'-bromo = 4'-methyl > 4'-fluoro > 4'-hydrogen.[10]
-
Meta- and Ortho-Substitution: Substitution at the 3' (meta) or 2' (ortho) positions is generally less favorable and often leads to a decrease in binding affinity, suggesting that these positions may introduce steric clashes within the binding site.
-
-
Benztropine Analogs: A related class, the 3α-(diphenylmethoxy)tropanes (benztropines), also exhibits high DAT affinity.[8][11] Unlike cocaine, these "atypical" inhibitors are thought to stabilize a different conformation of the transporter, leading to a distinct pharmacological profile that often lacks cocaine-like stimulant effects.[12][13]
Modifications at the N-8 Position
The tropane nitrogen is essential for binding, as it is protonated at physiological pH and likely forms a key ionic interaction with an acidic residue (e.g., Asp79 in hDAT) in the transporter.
-
N-Methyl Group: The N-methyl group of cocaine is not strictly required for activity but is often optimal.
-
N-Demethylation: The N-demethylated analog, norcocaine, retains significant DAT affinity, indicating that the methyl group is not essential for binding.
-
Larger N-Substituents: Increasing the size of the N-substituent can have varied effects. Small alkyl groups (e.g., N-ethyl, N-propyl) are generally well-tolerated. However, larger or bulkier substituents, such as N-benzyl or N-butylphenyl groups, can significantly alter the binding profile, sometimes reducing DAT affinity while potentially increasing affinity at other receptors or leading to an "atypical" inhibition profile.[8]
Modifications to the Tropane Skeleton (C-6/C-7)
The bicyclic tropane core itself imposes significant steric constraints.
-
Substitution: Introducing alkyl groups at the C-6 or C-7 positions generally results in a decrease in DAT binding affinity.[14] This suggests that the space around the ethylene bridge of the tropane ring is tightly packed within the transporter binding site.
-
Unsaturation: Introducing a double bond between C-6 and C-7 can be tolerated, but often with a modest reduction in potency.
Data Summary: Binding Affinities of Key Benzoyl Tropane Analogs
The following table summarizes the in vitro binding affinities (Ki, nM) of cocaine and selected analogs at human or rat monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | C-3β Substituent | N-8 Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference(s) |
| (-)-Cocaine | Benzoyloxy | CH3 | 99 - 250 | 250 - 800 | 400 - 700 | [10][15] |
| WIN 35,428 | 4'-Fluorobenzoyloxy | CH3 | 10 - 20 | >1000 | >1000 | [5][15] |
| RTI-31 (from series) | 4'-Chlorobenzoyloxy | CH3 | ~1.0 | 28 | 15 | [10] |
| RTI-55 (from series) | 4'-Iodobenzoyloxy | CH3 | ~0.5 | 3.1 | 2.5 | [10] |
| Norcocaine | Benzoyloxy | H | ~200 | ~1500 | ~2000 | [9] |
| Benztropine | (Diphenyl)methoxy (3α) | CH3 | 8.5 - 20 | >1000 | ~200 | [8][11] |
| JHW 007 | Bis(4'-fluorophenyl)methoxy (3α) | n-Butyl | 4.2 | >1000 | >1000 | [13] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue preparation, radioligand, species). The values presented are representative.
Experimental Protocols
Adherence to validated, reproducible protocols is paramount in SAR studies. The following sections detail standardized methodologies for the synthesis and evaluation of benzoyl tropane analogs.
Synthesis of a Representative Benzoyl Tropane Analog (e.g., a 4'-Substituted Derivative)
This protocol outlines a general, late-stage functionalization approach for creating novel C-3 analogs from a common intermediate, such as tropine or pseudotropine, which can be derived from tropinone.[1][16]
Objective: To synthesize a 3β-(4'-chlorobenzoyloxy)tropane analog.
Materials:
-
Pseudotropine (3β-tropanol)
-
4-Chlorobenzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pseudotropine (1.0 eq).
-
Dissolution: Dissolve the pseudotropine in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution and stir. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (pseudotropine) is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid chloride and HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the basic product) to yield the pure 3β-(4'-chlorobenzoyloxy)tropane.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for DAT, SERT, or NET.[5][17][18]
Objective: To determine the binding affinity of a novel benzoyl tropane analog at the human dopamine transporter (hDAT).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hDAT.[5]
-
Non-specific binding agent: 10 µM GBR 12909 or 30 µM (-)-Cocaine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.[18]
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold (cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. Each test compound will be assayed across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in triplicate. Include wells for "Total Binding" (radioligand only) and "Non-specific Binding" (radioligand + excess unlabeled ligand).
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution at a final concentration near its Kd value (e.g., 1-2 nM for [³H]WIN 35,428).
-
Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
-
Assay Incubation:
-
To each well, add:
-
50 µL of assay buffer (for Total Binding) OR 50 µL of non-specific agent (for Non-specific Binding) OR 50 µL of test compound dilution.
-
50 µL of radioligand solution.
-
150 µL of the membrane suspension to initiate the binding reaction. (Final volume = 250 µL).
-
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Rapidly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.[18]
-
Benzoyl Tropane Drug Discovery Workflow
The development of novel benzoyl tropane analogs follows a structured, multi-stage process, beginning with computational design and culminating in preclinical in vivo evaluation.
Caption: A typical drug discovery cascade for benzoyl tropane analogs.
Conclusion and Future Directions
The structure-activity relationship of benzoyl tropanes is one of the most extensively mapped areas in medicinal chemistry. The core principles are well-established: the 2β-carbomethoxy and 3β-benzoyloxy stereochemistry is paramount for high-affinity DAT binding, while substitutions on the 3β-aryl ring and the N-8 position provide powerful levers for modulating potency and selectivity.
Despite this mature understanding, future research continues to evolve. Key areas of focus include:
-
Atypical Inhibitors: Further exploration of scaffolds like the benztropines that inhibit dopamine uptake without producing cocaine-like abuse liability.[13][19] Understanding the structural basis for this "atypical" profile is crucial for developing safer medications.
-
SERT/DAT Selectivity: Designing analogs with tailored selectivity ratios between DAT and SERT is of high therapeutic interest. Evidence suggests that SERT inhibition may mitigate the reinforcing effects of DAT inhibition, offering a potential avenue for addiction therapeutics.[20]
-
Allosteric Modulators: Moving beyond competitive inhibitors that bind at the substrate site, the discovery of allosteric modulators that bind to distinct sites on the transporters could offer novel mechanisms of action with potentially improved side-effect profiles.
By building on the foundational SAR principles outlined in this guide, researchers are well-positioned to continue innovating, designing, and developing the next generation of tropane-based therapeutics to address critical unmet needs in neurology and psychiatry.
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-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. [Link]
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In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. (1990). Synapse. [Link]
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Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1995). Journal of Medicinal Chemistry. [Link]
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Cocaine. (n.d.). Wikipedia. [Link]
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New treatments for cocaine dependence: a focused review. (2008). British Journal of Clinical Pharmacology. [Link]
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Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. (2006). Analytical Chemistry. [Link]
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Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. (2001). Journal of Medicinal Chemistry. [Link]
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In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (n.d.). PMC. [Link]
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Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. (2007). ScholarWorks@UNO. [Link]
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Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. (2004). Journal of Medicinal Chemistry. [Link]
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The role of the tropane skeleton in drug research. (n.d.). INHN. [Link]
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Assay Protocol Book. (n.d.). PDSP. [Link]
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Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. (n.d.). University of Miami. [Link]
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Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). PMC. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
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Chemistry, design, and structure-activity relationship of cocaine antagonists. (2000). Chemical Reviews. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. [Link]
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Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. (n.d.). NIH. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (n.d.). PMC. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
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Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (n.d.). PMC. [Link]
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Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc.. [Link]
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Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience. [Link]
-
Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. (2025). ScienceOpen. [Link]
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Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. (n.d.). PMC. [Link]
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- 11. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Thermodynamic Stability of 3-Benzoyl-8-azabicyclo[3.2.1]octane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a privileged core structure in numerous pharmacologically active compounds and natural products.[1] The stereochemical orientation of substituents on this rigid bicyclic system profoundly influences its biological activity. This technical guide provides a comprehensive framework for elucidating the thermodynamic stability of the diastereomers of 3-Benzoyl-8-azabicyclo[3.2.1]octane, specifically focusing on the endo and exo isomers. A thorough understanding of the relative stabilities of these isomers is paramount for the rational design, synthesis, and development of novel therapeutics derived from the tropane skeleton. This guide will detail both computational and experimental methodologies to determine the equilibrium energetics of these isomers, thereby providing a robust protocol for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Stereoisomerism in the Tropane Scaffold
The 8-azabicyclo[3.2.1]octane framework is the foundational structure of tropane alkaloids, a class of compounds with a long history in medicine.[2] Notable examples include atropine and scopolamine, which are known for their anticholinergic properties. The rigid, bicyclic nature of the tropane core restricts conformational flexibility, leading to well-defined spatial arrangements of substituents. The orientation of a substituent at the C3 position gives rise to two principal diastereomers: endo and exo.[3]
In the context of 3-Benzoyl-8-azabicyclo[3.2.1]octane, the benzoyl group can be oriented either towards the six-membered ring (endo) or away from it (exo). This seemingly subtle difference in stereochemistry can lead to significant variations in the molecule's physical, chemical, and, most importantly, biological properties. The pharmacological action of many tropane alkaloids is highly stereoselective, with one isomer often exhibiting significantly greater potency or a different pharmacological profile than the other.[2] Therefore, a quantitative understanding of the thermodynamic stability of these isomers is crucial for controlling the stereochemical outcome of synthetic routes and for predicting the long-term stability of a drug substance.
This guide will provide a detailed roadmap for determining the relative thermodynamic stabilities of the endo and exo isomers of 3-Benzoyl-8-azabicyclo[3.2.1]octane. We will explore both theoretical and experimental approaches, emphasizing the synergy between computational chemistry and laboratory-based validation.
Isomers of 3-Benzoyl-8-azabicyclo[3.2.1]octane: A Structural Overview
The core of the issue lies in the two possible diastereomeric configurations of the benzoyl group at the C3 position of the 8-azabicyclo[3.2.1]octane ring.
-
endo-3-Benzoyl-8-azabicyclo[3.2.1]octane: The benzoyl substituent is oriented on the same side as the larger piperidine ring bridge. This configuration can lead to increased steric interactions.
-
exo-3-Benzoyl-8-azabicyclo[3.2.1]octane: The benzoyl substituent is oriented on the opposite side of the larger piperidine ring bridge, in a less sterically hindered position.[4]
The piperidine ring in the tropane skeleton typically adopts a chair conformation, with the N-methyl group (if present) preferentially occupying the equatorial position to minimize steric strain.[5] However, the presence of a bulky substituent at the 3-position can induce distortions in this chair conformation.[5][6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Logical relationship between the isomers and their hypothesized thermodynamic stability."
Computational Approach to Determining Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective method for predicting the relative stabilities of isomers. By calculating the Gibbs free energy of each isomer, we can predict the equilibrium constant of the isomerization reaction.
Rationale for Method Selection
DFT with a suitable functional and basis set provides a good balance between computational cost and accuracy for systems of this size. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[2][6] For a more accurate description of dispersion forces, which can be significant in influencing conformational preferences, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended. A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally sufficient for obtaining reliable geometries and energies.[6]
Step-by-Step Computational Protocol
-
Structure Building: Construct 3D models of both the endo and exo isomers of 3-Benzoyl-8-azabicyclo[3.2.1]octane using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify the lowest energy conformers. This is a critical step as multiple conformers may exist due to the rotation of the benzoyl group and potential puckering of the rings.
-
Geometry Optimization: Optimize the geometry of the most stable conformer for each isomer using DFT at the chosen level of theory (e.g., B3LYP-D3/6-311+G(d,p)). This step locates the minimum on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each isomer at a standard temperature (e.g., 298.15 K) using the following equation:
G = E_electronic + ZPVE + E_thermal - TS
where:
-
E_electronic is the electronic energy from the DFT calculation.
-
ZPVE is the zero-point vibrational energy.
-
E_thermal is the thermal correction to the enthalpy.
-
T is the temperature in Kelvin.
-
S is the entropy.
-
-
Relative Stability Analysis: The difference in Gibbs free energy (ΔG) between the two isomers determines their relative thermodynamic stability. A negative ΔG for the reaction endo → exo indicates that the exo isomer is more stable.
ΔG = G_exo - G_endo
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Computational workflow for determining relative thermodynamic stability."
Experimental Determination of Thermodynamic Stability
Experimental validation of the computational predictions is essential for a comprehensive understanding. The primary experimental method for determining the relative thermodynamic stability of diastereomers is through an equilibration study.
Rationale for Experimental Approach
By establishing an equilibrium between the endo and exo isomers and quantifying their relative concentrations, the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG) can be determined. This is typically achieved by heating a sample of one isomer (or a mixture of both) in the presence of a catalyst that facilitates epimerization at the C3 position.
Step-by-Step Experimental Protocol
-
Synthesis and Isolation of Isomers: Synthesize a sample of 3-Benzoyl-8-azabicyclo[3.2.1]octane. The pure endo and exo isomers can often be separated and isolated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or flash column chromatography.[7][8]
-
Equilibration Conditions:
-
Dissolve a known concentration of one pure isomer (e.g., the endo isomer) in a suitable solvent.
-
Add a catalyst to promote epimerization. A common method for epimerizing at a carbon adjacent to a carbonyl group is through the formation of an enolate using a base (e.g., sodium ethoxide in ethanol).[9]
-
Heat the reaction mixture to a constant temperature. The temperature should be high enough to allow equilibrium to be reached in a reasonable timeframe but not so high as to cause decomposition.
-
-
Monitoring the Equilibration:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction (e.g., by neutralizing the base) to prevent further isomerization.
-
Analyze the composition of the mixture using a suitable analytical technique. Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC are well-suited for this purpose.[10][11]
-
Continue monitoring until the ratio of the two isomers remains constant over several time points, indicating that equilibrium has been reached.
-
-
Quantification and Calculation:
-
Once equilibrium is established, determine the final concentrations of the endo and exo isomers. For NMR analysis, this can be done by integrating characteristic, well-resolved signals for each isomer.[10] For HPLC, the relative concentrations can be determined from the peak areas.
-
Calculate the equilibrium constant: K_eq = [exo] / [endo]
-
Calculate the Gibbs free energy difference: ΔG = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental workflow for determining thermodynamic stability."
Data Presentation and Interpretation
The results from both the computational and experimental studies should be presented in a clear and comparative manner.
Tabulated Results
| Parameter | Computational Value | Experimental Value |
| G_endo (kcal/mol) | Calculated Value | N/A |
| G_exo (kcal/mol) | Calculated Value | N/A |
| ΔG (kcal/mol) | Calculated G_exo - G_endo | -RT ln(K_eq) |
| K_eq | exp(-ΔG/RT) | [exo] / [endo] |
| % exo at Equilibrium | Calculated Percentage | Measured Percentage |
| % endo at Equilibrium | Calculated Percentage | Measured Percentage |
Interpretation of Results
A negative ΔG value indicates that the exo isomer is thermodynamically more stable. The magnitude of ΔG provides a quantitative measure of this stability difference. A good agreement between the computationally predicted and experimentally determined ΔG values would provide strong evidence for the accuracy of the findings. Discrepancies may arise from limitations in the computational model (e.g., inadequate treatment of solvent effects) or experimental errors.
In most cases involving substituted bicyclic systems, the exo isomer is expected to be more stable due to reduced steric hindrance.[4] The bulky benzoyl group in the endo position would likely experience greater steric clash with the rest of the bicyclic framework, leading to a higher energy state.
Conclusion
The thermodynamic stability of the endo and exo isomers of 3-Benzoyl-8-azabicyclo[3.2.1]octane is a critical parameter for the development of drugs based on this scaffold. This guide has outlined a comprehensive, dual-pronged approach, combining the predictive power of computational chemistry with the definitive validation of experimental methods. By following these protocols, researchers can gain a robust understanding of the energetic landscape of these important isomers, enabling more efficient and predictable synthetic strategies and contributing to the development of safer and more effective medicines.
References
-
Reina, M., Burgueño-Tapia, E., Bucio, M. A., & Joseph-Nathan, P. (2010). Absolute configuration of tropane alkaloids from Schizanthus species by vibrational circular dichroism. Phytochemistry, 71(7), 810–815. [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
-
Bishop, R. J., Fodor, G., Katritzky, A. R., Soti, F., Sutton, L. E., & Swinbourne, F. J. (1966). The conformations of tropanes. Journal of the Chemical Society C: Organic, 74–77. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2181–2197. [Link]
-
Tanaka, K., & Fuji, K. (1999). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Chemical & Pharmaceutical Bulletin, 47(5), 591–599. [Link]
-
Muñoz, M. A., Arriagada, S., & Joseph-Nathan, P. (2014). Chiral resolution and absolute configuration of 3α,6β-dicinnamoyloxytropane and 3α,6β-di(1-ethyl-1H-pyrrol-2-ylcarbonyloxy)tropane, constituents of Erythroxylum species. Natural Product Communications, 9(1), 27–30. [Link]
-
Scheiber, P., Kraiss, G., & Nádor, K. (1970). Conformational analysis of 3α-halogenotropanes. Journal of the Chemical Society B: Physical Organic, 1366–1369. [Link]
-
endo–exo isomerism. (2023, September 26). In Wikipedia. [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and tropane alkaloids. Natural Product Reports, 17(5), 435–446. [Link]
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1–114). Academic Press.
- Bick, I. R. C. (2009). The Tropane Alkaloids. In The Alkaloids (Vol. 1, pp. 198–223). Elsevier.
- Cordell, G. A. (1981). Introduction to Alkaloids: A Biogenetic Approach. John Wiley & Sons.
- Evans, W. C. (2009). Trease and Evans' Pharmacognosy. Elsevier Health Sciences.
-
Bicchi, C., Cordero, C., Liberto, E., Rubiolo, P., & Sgorbini, B. (2006). Analysis of isomeric tropane alkaloids from Schizanthus grahamii by very fast gas chromatography. Journal of Chromatography A, 1102(1-2), 244–250. [Link]
- Schunack, W. (1989). Tropane Alkaloids. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
O'Hagan, D. (2000). The biosynthesis of tropane and related alkaloids. Natural Product Reports, 17(5), 435–446. [Link]
-
O'Hagan, D. (1997). Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports, 14(6), 637–651. [Link]
-
Herbert, R. B. (2001). The biosynthesis of plant alkaloids and nitrogenous microbial metabolites. Natural Product Reports, 18(5), 50–65. [Link]
-
Leete, E. (1990). Recent developments in the biosynthesis of the tropane alkaloids. Planta Medica, 56(04), 339–352. [Link]
-
O'Hagan, D. (2000). The tropane alkaloids. Natural Product Reports, 17(5), 435–446. [Link]
- Lounasmaa, M. (1985). The Tropane Alkaloids. In The Alkaloids (Vol. 26, pp. 1-84). Academic Press.
- Robins, R. J., & Walton, N. J. (1993). The biosynthesis of tropane alkaloids. In Methods in Plant Biochemistry (Vol. 9, pp. 147-183). Academic Press.
-
Dräger, B. (2006). Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism. Phytochemistry, 67(4), 327–337. [Link]
- Lounasmaa, M., & Hanhinen, P. (1998). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 50, pp. 1-114). Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Schleyer, P. V. R., Williams, J. E., & Blanchard, K. R. (1970). The evaluation of strain in hydrocarbons. The strain in adamantane and its origin. Journal of the American Chemical Society, 92(8), 2377–2386. [Link]
-
Allinger, N. L. (1976). Calculation of the structures of hydrocarbons containing five-and six-membered rings by the method of molecular mechanics. Journal of the American Chemical Society, 98(25), 8127–8134. [Link]
- Jensen, F. (2017).
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- 1. biopharminternational.com [biopharminternational.com]
- 2. Absolute configuration of tropane alkaloids from Schizanthus species by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]
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- 5. Analysis of isomeric tropane alkaloids from Schizanthus grahamii by very fast gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of 3-Benzoyl-8-azabicyclo[3.2.1]octane solutions for in vivo injection
Application Note: Advanced Formulation Protocols for 3-Benzoyl-8-azabicyclo[3.2.1]octane In Vivo Administration
Part 1: Executive Summary & Physicochemical Profiling
3-Benzoyl-8-azabicyclo[3.2.1]octane belongs to the tropane class of alkaloids.[1][2] Structurally, it consists of a bicyclic amine core (tropane) substituted with a benzoyl group at the 3-position. This compound shares physicochemical characteristics with monoamine transporter ligands like benztropine and cocaine analogs.
Successful in vivo delivery hinges on understanding the "Dual Nature" of this molecule:
-
The Free Base: Lipophilic (LogP ~2.5–3.0), poorly soluble in neutral water, prone to precipitation at physiological pH (7.4).
-
The Salt (HCl/Tartrate/Citrate): Hydrophilic, water-soluble, but potentially acidic in solution.
Critical Formulation Challenge: The primary failure mode in tropane injections is precipitation upon contact with physiological fluids (pH 7.4), leading to erratic bioavailability, embolism risk (IV), or local irritation (IP/SC). This guide provides three protocols to mitigate these risks.
Part 2: Vehicle Selection Decision Matrix
Use the following logic flow to select the appropriate protocol based on your starting material and concentration requirements.
Figure 1: Decision matrix for vehicle selection. Protocol D (Cyclodextrin) is recommended for high-dose studies to ensure stability.
Part 3: Detailed Experimental Protocols
Protocol A: Standard Aqueous Preparation (For Salt Forms)
Best for: Low doses (<5 mg/kg), IV/IP administration, Salt form starting material.
Materials:
-
Compound: 3-Benzoyl-8-azabicyclo[3.2.1]octane (HCl or Tartrate salt).
-
Vehicle: 0.9% Sterile Saline (NaCl).
-
Buffer: 10 mM Phosphate Buffer (optional, for pH stability).
Methodology:
-
Weighing: Accurately weigh the salt form. Note: Correct for the molecular weight of the counter-ion (e.g., MW_salt / MW_base ratio).
-
Dissolution: Add 80% of the final volume of sterile saline. Vortex for 30–60 seconds.
-
pH Check: Measure pH. Tropane salts are naturally acidic (pH 4–5).
-
Adjustment: If pH < 4.5, carefully titrate with 0.1M NaOH to pH 5.5–6.0.
-
Warning: Do not adjust to pH > 7.0. The free base may precipitate out of solution.
-
-
Final Volume: Add saline to reach the target volume.
-
Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.
Protocol B: Co-solvent Formulation (DMSO/PEG)
Best for: Free base forms, higher concentrations, IP/SC administration.
Rationale: This method uses organic solvents to solubilize the lipophilic free base before diluting with water. The PEG400 acts as a stabilizer to prevent precipitation upon dilution.
Formulation Composition:
-
5% DMSO (Dimethyl sulfoxide) – Primary Solubilizer
-
40% PEG 400 (Polyethylene Glycol) – Cosolvent/Stabilizer
-
55% Sterile Water or Saline – Bulk Vehicle
Methodology:
-
Primary Solubilization: Dissolve the Free Base completely in the calculated volume of DMSO. Ensure the solution is crystal-clear.
-
Stabilization: Add the PEG 400 to the DMSO/Drug mixture. Vortex thoroughly.
-
Exothermic Note: The mixture may warm slightly; this aids solubility.
-
-
Aqueous Addition: Slowly add the Sterile Water/Saline dropwise while vortexing.
-
Critical Step: Do not dump the water in all at once. Rapid polarity change causes precipitation.
-
-
Visual Inspection: Hold the vial against a light source. If the solution is cloudy (Tyndall effect), sonicate for 5 minutes at 40°C.
-
Sterilization: Filter (0.22 µm Nylon or PTFE filter; do not use cellulose acetate with DMSO).
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: High doses, IV bolus, minimizing irritation, maximum stability.
Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal inclusion complex, encapsulating the lipophilic benzoyl-tropane moiety while presenting a hydrophilic exterior to the solvent. This prevents precipitation at physiological pH [1].
Materials:
-
20% (w/v) HP-β-CD stock solution in sterile water.
-
Compound (Free Base or Salt).[3]
Methodology:
-
Vehicle Prep: Prepare a 20% HP-β-CD solution (e.g., 2g cyclodextrin in 10mL water).
-
Addition: Add the compound to the cyclodextrin vehicle.
-
Complexation:
-
Method 1 (Shake-Flask): Shake at 200 rpm for 4 hours at room temperature.
-
Method 2 (Sonication): Sonicate for 20 minutes.
-
-
pH Adjustment: Check pH. Adjust to 6.0–7.0. The cyclodextrin "cage" protects the base from precipitating even at neutral pH.
-
Filtration: 0.22 µm PVDF filter.
Part 4: Quality Control & Stability Data
Before injection, validate the solution integrity.
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless, no particulate matter. | Visual Inspection |
| pH | 5.5 – 7.0 (Protocol A/C); 6.0 – 8.0 (Protocol B) | pH Meter |
| Osmolarity | 280 – 320 mOsm/kg | Osmometer |
| Purity | > 98% (No degradation peaks) | HPLC-UV (254 nm) |
Stability Note:
-
Aqueous Solutions (Protocol A): Stable for 24 hours at 4°C. Hydrolysis of the benzoyl group is slow but possible over weeks.
-
DMSO/PEG (Protocol B): Use within 4 hours. Plasticizers from syringes may leach into DMSO over time.
-
Cyclodextrin (Protocol C): Stable for >1 week at 4°C.
Part 5: References
-
Popović, D., et al. (2023). The solubility of pure tropane alkaloids in the presence of β-CD. ResearchGate.
-
Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5760, 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate. PubChem.[4][5]
-
Vertex Pharmaceuticals. (2002). Formulation for administering therapeutic lipophilic molecules. Google Patents WO2002013870A2.
-
Meltzer, P. C., et al. (1993). Synthesis of 2 beta-acyl-3 beta-aryl-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites. Journal of Medicinal Chemistry.
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- 1. Synthesis of 2 beta-acyl-3 beta-aryl-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites in rat striatum and frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5085864A - Injectable formulation for lipophilic drugs - Google Patents [patents.google.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 3-(Benzoyloxy)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid | C16H19NO4 | CID 2340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Solubility Optimization for 3-Benzoyl-8-azabicyclo[3.2.1]octane
Executive Summary & Diagnostic Framework
You are likely encountering precipitation ("crashing out") when attempting to formulate 3-Benzoyl-8-azabicyclo[3.2.1]octane (hereafter referred to as B-8-ABO ) in 0.9% saline.[1][2][3][4]
This molecule presents a classic formulation paradox: it possesses a basic nitrogen center (hydrophilic potential) housed within a rigid, lipophilic bicyclic tropane scaffold with a hydrophobic benzoyl tail.[1][3][4]
Immediate Diagnostic Questions: Before proceeding to the protocols, verify the following parameters of your starting material:
| Diagnostic Parameter | Critical Check | The "Why" (Causality) |
| Solid Form | Is it the Free Base or HCl Salt ? | Free Base: Inherently insoluble in water/saline.[1][2][4] Requires conversion to salt.HCl Salt: Susceptible to the Common Ion Effect in saline.[2][4][5][6] |
| Target Concentration | Is it > 5 mg/mL? | Tropane derivatives often hit saturation limits in saline around 5–10 mg/mL without co-solvents.[1][2][4] |
| Solution pH | Is the final pH > 7.0? | The pKa of the tropane nitrogen is ~9.7. At physiological pH (7.4), a significant fraction reverts to the insoluble free base.[2][4] |
Technical Deep Dive: Why Saline Fails
To solve the issue, we must understand the two primary failure modes.
Failure Mode A: The pKa Mismatch (Free Base Users)
The nitrogen atom in the 8-position of the tropane ring has a pKa of approximately 9.5 – 9.8 [1].[4]
-
The Physics: For the molecule to be soluble in water, this nitrogen must be protonated (ionized).[4]
-
The Trap: If you dissolve the free base in DMSO and inject it into saline (pH ~5.5 but low buffer capacity), the pH often drifts upward upon mixing, or the local concentration of the hydrophobic drug exceeds the solvent's capacity before protonation occurs.
Failure Mode B: The Common Ion Effect (HCl Salt Users)
If you are using the Hydrochloride (HCl) salt, you might expect it to dissolve.[3][5][6][7][8] However, 0.9% Saline contains a high concentration of Chloride ions (
-
The Physics: Solubility is governed by the solubility product constant (
): [1][3] -
The Trap: Saline provides a massive excess of
.[1][2][3][4] To maintain the constant , the concentration of dissolved must decrease.[3] This forces the drug to precipitate out of the solution—a phenomenon known as the Common Ion Effect [2].[4]
Visualization: Troubleshooting Logic
The following decision tree outlines the logical path to a stable formulation.
Figure 1: Decision matrix for selecting the correct solubilization protocol based on starting material.
Validated Protocols
Choose the protocol that matches your starting material and concentration requirements.[4]
Protocol A: The "Acid Shift" (For Free Base)
Use this if you have the oily or waxy free base solid.
-
Weighing: Weigh the required amount of B-8-ABO free base.[1][2][3][4]
-
Primary Solubilization: Dissolve the base in a minimal volume of 0.1 M HCl (or 0.1 M Acetic Acid for in vivo compatibility).
-
Stabilization: Vortex until clear. The solution is now the hydrochloride (or acetate) salt in water.
-
Dilution: Slowly add 0.9% Saline to reach the final volume.
-
Verification: Check pH. If pH > 6.5, add minimal 0.1 M HCl to lower it to ~5.5–6.0.[1][3][4]
Protocol B: The "Water First" Method (For HCl Salts)
Use this to bypass the Common Ion Effect.
-
Dissolution: Dissolve the B-8-ABO HCl salt in sterile distilled water (WFI) at 2x the target concentration.[1][2][3][4]
-
Why: This avoids the high chloride environment of saline during the critical dissolution phase.[4]
-
-
Saline Addition: Add an equal volume of 2x Saline (1.8% NaCl) or slowly add standard saline if the concentration is low.[1][2][4]
-
Observation: If immediate cloudiness appears, the common ion effect is too strong.[2][4] Switch to Protocol C .
Protocol C: The "Co-Solvent Step-Down" (High Concentration > 5mg/mL)
Use this for high-dose animal studies where simple aqueous solubility is exceeded.[1][2][3]
| Component | Function | Final % (v/v) |
| DMSO | Primary solvent for lipophilic core | 2% – 5% |
| Tween 80 | Surfactant to prevent crystal growth | 1% – 5% |
| Saline | Bulk vehicle | 90% – 97% |
Step-by-Step:
-
Dissolve B-8-ABO completely in 100% DMSO (calculate volume for 5% final conc).
-
Add Tween 80 to the DMSO solution and vortex.
-
Critical Step: Add warm (37°C) Saline dropwise while vortexing.
-
Warning: Adding the DMSO mix to the saline often works better than adding saline to the DMSO, as it prevents local supersaturation.[4]
-
Frequently Asked Questions (FAQ)
Q: Can I use Phosphate Buffered Saline (PBS) instead of Saline? A: Proceed with caution. PBS buffers the pH to 7.[1][2][4]4. Since the pKa of B-8-ABO is ~9.7, shifting the pH to 7.4 increases the ratio of unprotonated (insoluble) free base.[1][2][3] If you must use PBS, ensure your concentration is very low (< 1 mg/mL) or use Protocol C (Co-solvents).[1][3]
Q: The solution is clear but precipitates after 1 hour. Why? A: You created a supersaturated solution. This is a metastable state.[1][2][3][4] The crystal lattice energy of the benzoyl-tropane structure is high.[2][3] To fix this, use Protocol C (Tween 80) to inhibit crystal nucleation, or lower the pH slightly to stabilize the cation.[4]
Q: Is the ester bond stable? A: If your molecule is the ester form (Benzoyltropine/Tropacocaine) rather than the ketone, it is susceptible to hydrolysis at high pH (>8) or very low pH (<3).[4] Maintain pH between 4.5 and 6.0 for maximum chemical stability [3].[1][2][4]
Mechanism of Action: The Common Ion Effect[5][6][7][8]
The diagram below illustrates why adding the HCl salt directly to saline causes precipitation.
Figure 2: The Common Ion Effect driving precipitation in saline environments.[1][2][3]
References
-
PubChem. Benzoyltropine (Compound CID 10834).[1][2][3][4] National Library of Medicine.[2][4] Accessed Feb 2026.[1][3][4][6] [Link]
-
Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4] (Standard text on Common Ion Effect in pharmaceutical salts).
-
Warner, B. B., et al. (2018).[1][2][3][4] Stability of Tropane Alkaloids in Aqueous Solutions.[2][4] Journal of Pharmaceutical Sciences.[2][4] (General reference for tropane ester stability).
-
Jouyban, A. (2008).[1][2][3][4] Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2][3][4]
Sources
- 1. methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate | C17H21NO4 | CID 5760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoyltropein | C15H19NO2 | CID 10834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 4. Tropane alkaloids notes | PDF [slideshare.net]
- 5. Common-ion effect - Wikipedia [en.wikipedia.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
Minimizing side reactions during benzoylation of 8-azabicyclo[3.2.1]octane
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-benzoylation of 8-azabicyclo[3.2.1]octane (also known as tropane). The insights provided are based on established chemical principles and practical laboratory experience to help researchers, scientists, and drug development professionals minimize side reactions and optimize product yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the benzoylation reaction. Each answer explains the underlying chemical cause and provides actionable solutions.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of baseline material that doesn't move from the origin.
Answer:
This issue typically points to two primary culprits: protonation of the starting amine or hydrolysis of the benzoyl chloride.
-
Causality (Amine Protonation): The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1] If an insufficient amount of base is present, this HCl will protonate the starting 8-azabicyclo[3.2.1]octane. The resulting ammonium salt is no longer nucleophilic and cannot react with benzoyl chloride, effectively halting the reaction. This protonated amine is highly polar and will appear as a baseline spot on a normal-phase TLC plate.
-
Causality (Benzoyl Chloride Hydrolysis): Benzoyl chloride reacts readily with water to form benzoic acid.[2][3] In biphasic systems (e.g., DCM/water), if the benzoyl chloride is added too quickly or if mixing is inefficient, a significant portion can be hydrolyzed before it has a chance to react with the amine. Benzoic acid is also polar and can contribute to baseline streaking on TLC, especially if not properly removed during work-up.
Solutions:
-
Ensure Adequate Base: Use at least one full equivalent of base to neutralize the generated HCl. In anhydrous conditions with an organic base like triethylamine (TEA), using a slight excess (e.g., 1.1-1.2 equivalents) is recommended.[4] For biphasic Schotten-Baumann conditions, ensure the aqueous base (e.g., 2M NaOH) is of sufficient concentration and volume.[5][6]
-
Control Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath before adding the benzoyl chloride. Add the benzoyl chloride dropwise to the vigorously stirring mixture.[3] This maintains a low localized concentration of the acylating agent, favoring the reaction with the more nucleophilic amine over hydrolysis.
-
Verify Starting Material: Ensure your 8-azabicyclo[3.2.1]octane is the free base form. If you are starting with a hydrochloride salt, you must add an additional equivalent of base to neutralize it in situ before adding the benzoyl chloride.
Question 2: After work-up, my crude product is contaminated with a white, crystalline solid that is difficult to remove by simple extraction. What is it and how do I get rid of it?
Answer:
The most likely contaminant is benzoic acid , the byproduct of benzoyl chloride hydrolysis. While a standard basic wash (e.g., with saturated sodium bicarbonate solution) is intended to remove it, its removal can be incomplete if a large amount is formed or if the extractions are not thorough.
Solutions for Removal:
-
Thorough Basic Wash: During the aqueous work-up, wash the organic layer multiple times (2-3 times) with saturated aqueous NaHCO₃ or 1M NaOH solution. Vigorously shake the separatory funnel for at least one minute during each wash to ensure complete acid-base neutralization and extraction of the resulting sodium benzoate into the aqueous layer.
-
A-B Extraction (Acid-Base): If the product is stable to acid, a full acid-base extraction can be effective. Dissolve the crude material in an organic solvent like ethyl acetate, wash with 1M HCl to protonate any remaining starting amine, then wash thoroughly with saturated NaHCO₃ to remove benzoic acid, and finally wash with brine.
-
Recrystallization/Chromatography: If significant benzoic acid remains, purification by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) will be necessary to achieve high purity.
Question 3: I am using triethylamine in dichloromethane, but the reaction is sluggish. What can I do?
Answer:
While triethylamine is an excellent acid scavenger, it is generally not a nucleophilic catalyst.[4] The reaction rate depends on the intrinsic nucleophilicity of the 8-azabicyclo[3.2.1]octane.
Solutions:
-
Catalytic DMAP: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophilic catalyst. It reacts with benzoyl chloride to form a highly reactive N-benzoyl-DMAP intermediate, which is then attacked by the secondary amine. This pathway is often significantly faster than the direct reaction.
-
Consider Pyridine: Pyridine can act as both a base and a nucleophilic catalyst, forming a reactive acylpyridinium intermediate.[7] While it is a weaker base than triethylamine[8], its catalytic properties can sometimes accelerate sluggish acylations.
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently warming the reaction mixture (e.g., to 40 °C) can increase the rate. Monitor by TLC to ensure no decomposition or new side products form.
Question 4: During my biphasic (DCM/aqueous NaOH) work-up, I'm struggling with a persistent emulsion. How can I break it?
Answer:
Emulsion formation is common in Schotten-Baumann reactions due to the presence of salts and the detergent-like properties of some reaction components.[3]
Solutions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, gentle swirling, rather than vigorous shaking, can help the layers to coalesce.
-
Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool in a powder funnel. This can physically disrupt the droplets forming the emulsion.[3]
-
Change Solvent: If possible, adding more of the organic solvent can sometimes help resolve the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions I need to worry about? The primary side reaction is the hydrolysis of benzoyl chloride by water, which consumes the reagent and forms benzoic acid.[2] A secondary concern is the protonation of the starting amine by the generated HCl, which deactivates it.[1]
Q2: Which base is better: aqueous NaOH (Schotten-Baumann) or an organic base like triethylamine? Both methods are effective, and the choice depends on the scale and specific requirements of your synthesis.
| Feature | Aqueous NaOH (Schotten-Baumann) | Triethylamine (Anhydrous) |
| Conditions | Biphasic (e.g., DCM/H₂O)[6] | Anhydrous organic solvent (e.g., DCM, THF) |
| Pros | Inexpensive reagents, simple setup, easy removal of base during work-up. | Good for water-sensitive substrates, homogeneous reaction, TEA is volatile and easily removed.[4] |
| Cons | Risk of benzoyl chloride hydrolysis, potential for emulsion formation.[3] | Triethylammonium chloride salt can sometimes precipitate and complicate stirring; TEA can be nucleophilic in some cases. |
| Best For | Robust, scalable reactions where the starting material and product are not water-sensitive. | Reactions requiring precise control and anhydrous conditions. |
Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% methanol in dichloromethane or 80:20:1 ethyl acetate/methanol/ammonia. Stain with ninhydrin to visualize the secondary amine starting material (will appear as a colored spot) and use UV light to visualize the benzoylated product and benzoyl chloride. The reaction is complete when the ninhydrin-active spot corresponding to the starting material is no longer visible.
Q4: Can I use benzoic anhydride instead of benzoyl chloride? Yes, benzoic anhydride is a suitable alternative. It is less reactive than benzoyl chloride, which can be an advantage. It is less susceptible to hydrolysis, but the reaction may require heating or a catalyst (like DMAP) to proceed at a reasonable rate. The byproduct is benzoic acid, which must still be removed during work-up.
Optimized Experimental Protocols
Protocol 1: Schotten-Baumann Benzoylation
This protocol utilizes a classic two-phase system for efficient N-benzoylation.[3][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-azabicyclo[3.2.1]octane (1.0 eq) in dichloromethane (DCM, to a concentration of ~0.5 M). Add an equal volume of a 2 M aqueous solution of sodium hydroxide.
-
Reagent Addition: Vigorously stir the biphasic mixture and cool it to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05-1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove benzoic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzoyl-8-azabicyclo[3.2.1]octane. The product can be further purified by column chromatography if necessary.
Protocol 2: Anhydrous Benzoylation with Triethylamine
This protocol is ideal for situations where water must be excluded.
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 8-azabicyclo[3.2.1]octane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).
-
Base Addition: Add triethylamine (TEA, 1.2 eq). For accelerated reactions, add a catalytic amount of DMAP (0.02 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Visual Troubleshooting and Workflow
The following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.
Caption: Core reaction pathway vs. the primary hydrolysis side reaction.
Caption: A logical workflow for troubleshooting common benzoylation issues.
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
- Vertex AI Search. (2025, July 10). Understanding the volatile nature and strong basicity of triethylamine in organic synthesis.
-
Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
- LibreTexts. (n.d.).
- Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 58(20), 5562–5567.
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. bdmaee.net [bdmaee.net]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
Technical Support Center: Stability & Degradation Analysis of 3-Benzoyl-8-azabicyclo[3.2.1]octane
This technical support guide is designed for researchers and analytical chemists working with 3-Benzoyl-8-azabicyclo[3.2.1]octane , a tropane-derivative often investigated as a monoamine transporter inhibitor or synthetic intermediate.
Current Status: Operational Subject: Degradation Product Identification & Troubleshooting Applicable For: API Stress Testing, Metabolite ID, LC-MS Method Development
Core Degradation Pathways (Mechanistic Insight)
Before troubleshooting specific peaks, you must understand the "weak points" of the 3-benzoyl-8-azabicyclo[3.2.1]octane scaffold. Unlike cocaine analogs (which contain labile ester linkages), this molecule features a ketone linkage and a secondary amine (assuming the free base nortropane structure).
Primary Vulnerabilities
-
Photochemical Instability (The Ketone): The benzoyl moiety acts as a chromophore. Upon UV exposure, aromatic ketones undergo Norrish Type I/II reactions or photoreduction, leading to benzhydrol derivatives.
-
Oxidative Instability (The Amine): The nitrogen bridge (position 8) is susceptible to N-oxidation (forming N-oxides) or oxidative dealkylation if alkylated.
-
Stereochemical Drift: While the tropane bridge is rigid, the C3 position (alpha to the ketone) can undergo epimerization via enolization under strong basic conditions.
Visualizing the Degradation Logic
The following diagram maps the causality between stress conditions and observed impurities.
Caption: Mechanistic correlation between environmental stressors and primary degradation products.
Troubleshooting Guide (Q&A Format)
Scenario A: "I see a new peak at M+16 in my LC-MS chromatogram."
Diagnosis: Likely N-Oxidation . The secondary amine at the 8-position is electron-rich. In the presence of peroxides (common in aged THF or PEG excipients) or atmospheric oxygen, it forms an N-oxide (or hydroxylamine if secondary).
Validation Protocol:
-
Check Fragmentation: In MS/MS, N-oxides typically show a characteristic loss of oxygen (-16 Da) or water (-18 Da) depending on the source voltage.
-
Chemical Reduction Test: Add a drop of titanium trichloride (
) or triphenylphosphine to your sample.-
Result: If the M+16 peak disappears and the parent peak area increases, it is confirmed as the N-oxide.
-
-
Reference Data: Compare retention time. N-oxides are generally more polar and elute earlier than the parent amine on C18 columns.
Scenario B: "My main peak is tailing significantly, making impurity integration difficult."
Diagnosis: Silanol Interaction .
The 8-azabicyclo[3.2.1]octane core is a basic amine (
Corrective Actions:
-
Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 0.05% TFA . The acid protonates the silanols, suppressing secondary interactions.
-
High pH Strategy: If your column (e.g., Waters XBridge, Agilent Poroshell HPH) supports it, run at pH 9.5-10 using Ammonium Bicarbonate. This keeps the amine uncharged (free base), often sharpening the peak significantly.
-
Ion Pairing: Add 5-10 mM Ammonium Formate.
Scenario C: "After leaving the sample on the bench, I see a peak with +2 Da mass shift."
Diagnosis: Photoreduction . The "3-benzoyl" group is an aromatic ketone. Under ambient light, it can abstract a hydrogen (often from the solvent) to form the corresponding alcohol (benzhydrol analog).
Prevention:
-
Use amber glassware immediately.
-
Check if the shift is M+2 (reduction of ketone to alcohol).
Structural Elucidation: MS/MS Fragmentation Guide
When identifying unknown degradants, rely on the characteristic cleavage of the tropane scaffold.
Table 1: Key MS/MS Fragments for 3-Benzoyl-8-azabicyclo[3.2.1]octane
| m/z Fragment | Origin | Diagnostic Significance |
| 105 | Benzoyl cation ( | Confirms the presence of the intact benzoyl group. If missing, the degradation is on the phenyl ring. |
| 77 | Phenyl cation ( | Secondary fragment of the benzoyl group. |
| 82/83 | Nortropane/Pyrrolidine ring | Characteristic of the 8-azabicyclo core. If this shifts (e.g., to 98/99), the degradation is on the nitrogen ring (e.g., N-oxidation). |
| M-28 | Loss of CO | Typical for ketones. Confirms the carbonyl linkage is intact in the parent. |
Workflow for Impurity Identification
Follow this decision tree to categorize unknown peaks.
Caption: Decision tree for rapid classification of MS peaks based on mass shift and fragmentation.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Standard: ICH Q1A(R2)
-
Preparation: Dissolve 1 mg/mL of the compound in Acetonitrile/Water (50:50).
-
Oxidation: Add 3%
at Room Temp for 4 hours. -
Photolysis: Expose to 1.2 million lux hours (approx 24h in UV chamber).
-
Target: Ketone photoreduction.
-
-
Analysis: Dilute 1:10 and inject onto LC-MS (C18 Column, Gradient 5-95% B over 10 min).
Protocol 2: LC-MS Conditions (Recommended)
-
Column: Phenomenex Kinetex C18 or Waters XSelect CSH (Charged Surface Hybrid is superior for basic amines).
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient:
-
0-1 min: 5% B[2]
-
1-8 min: 5%
95% B -
8-10 min: 95% B
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link
- Singh, S., et al. (2012). Stress degradation studies on tropane alkaloids: Identification of degradation products by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
-
NIST Chemistry WebBook. Mass Spectrum of Tropane Derivatives. National Institute of Standards and Technology. Link
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Benzoyl-8-azabicyclo[3.2.1]octane and Related Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 3-Benzoyl-8-azabicyclo[3.2.1]octane, a key structural motif in various pharmacologically active compounds. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of novel drug candidates, metabolites, and forensic samples. By comparing its fragmentation with that of other 3-substituted tropane alkaloids, we offer a framework for interpreting mass spectra and understanding the influence of substituent groups on fragmentation mechanisms.
The Significance of Fragmentation Analysis in Tropane Alkaloid Research
The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane nucleus, is the core of numerous biologically active compounds, including cocaine and atropine.[1][2] Mass spectrometry is an indispensable tool for the structural characterization of these molecules. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a "fingerprint" for a given compound, allowing for its identification and the elucidation of its structural features.[3] For drug development professionals, a thorough understanding of fragmentation patterns is critical for metabolite identification, impurity profiling, and quality control. In forensic science, this knowledge is paramount for the positive identification of controlled substances and their analogues.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 3-Benzoyl-8-azabicyclo[3.2.1]octane
The primary fragmentation pathways are expected to involve the cleavage of the ester bond and fragmentation of the tropane ring. The key predicted fragment ions are:
-
Molecular Ion [M] •+ at m/z 245 : This peak, representing the intact ionized molecule, may be of low to moderate intensity.
-
Loss of the Benzoyloxy Group ([M - 121] •) : Cleavage of the C-O bond of the ester will result in the loss of a benzoyloxy radical (C₆H₅COO•), leading to a fragment at m/z 124 .
-
Formation of the Benzoyl Cation : Heterolytic cleavage of the ester bond can also lead to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often a prominent peak in the spectra of benzoyl esters.
-
Fragmentation of the Tropane Ring : The tropane nucleus itself undergoes characteristic fragmentation. The most prominent of these involves cleavage of the C1-C2 and C4-C5 bonds, leading to the formation of an N-methyl-pyrrolidinium cation or related structures. This gives rise to a series of characteristic ions:
-
m/z 124 : As mentioned above, this can be formed by loss of the benzoyloxy group.
-
m/z 82 : This is a very common and often base peak in the mass spectra of N-methyl tropane derivatives, corresponding to the N-methyl-Δ¹-pyrrolidinium cation.[5]
-
m/z 81 : Loss of a hydrogen atom from the m/z 82 fragment.
-
m/z 96/97 : These ions can arise from alternative fragmentation pathways of the tropane ring.
-
-
Other Fragments : A peak at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), may also be observed from the fragmentation of the benzoyl group.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted EI-MS fragmentation of 3-Benzoyl-8-azabicyclo[3.2.1]octane.
A Comparative Analysis of 3-Substituted Tropane Alkaloids
The nature of the substituent at the 3-position of the tropane ring has a profound influence on the resulting mass spectrum. Below is a comparison of the fragmentation patterns of 3-Benzoyl-8-azabicyclo[3.2.1]octane with other representative 3-substituted tropanes.
| Compound | Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Their Origin |
| 3-Benzoyl-8-azabicyclo[3.2.1]octane | 3-Benzoyl-8-azabicyclo[3.2.1]octane | 245 | 124 : [M - benzoyloxy]⁺105 : [benzoyl]⁺82 : [tropane ring fragment]⁺ |
| Tropine (3-hydroxy-8-azabicyclo[3.2.1]octane) | 3-hydroxy-8-azabicyclo[3.2.1]octane | 141 | 124 : [M - OH]⁺96/97 : [tropane ring fragment]⁺82 : [tropane ring fragment]⁺[6] |
| Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) | 8-methyl-8-azabicyclo[3.2.1]octan-3-one | 139 | 110 : [M - C₂H₅]⁺96 : [tropane ring fragment]⁺82 : [tropane ring fragment]⁺[7] |
| 3-Phenyltropane Derivative (e.g., RTI-126) | 3-Phenyltropane Derivative | Varies | [M - Phenyl] •+82 : [tropane ring fragment]⁺ (often base peak)[5] |
This comparison highlights that while the fragmentation of the tropane ring itself leads to common ions like m/z 82, the substituent at the 3-position dictates the initial fragmentation steps and the formation of other characteristic ions. For instance, the benzoyl group in our target molecule leads to the prominent benzoyl cation at m/z 105, which is absent in the spectra of tropine and tropinone.
Experimental Protocol: GC-MS Analysis of Tropane Alkaloids
The following is a general protocol for the analysis of 3-Benzoyl-8-azabicyclo[3.2.1]octane and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of tropane alkaloids.[8]
1. Sample Preparation (Solid-Liquid Extraction)
-
Accurately weigh approximately 1 g of the dried and powdered sample material (e.g., plant material, formulated product) into a suitable flask.
-
Add 20 mL of methanol to the flask.
-
Extract the sample using an ultrasonic bath for 30 minutes.
-
Filter the extract to remove solid particles.
-
Evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.
-
Re-dissolve the residue in 5 mL of 2% hydrochloric acid.
-
Wash the acidic solution with 10 mL of diethyl ether to remove non-basic impurities. Discard the ether layer.
-
Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide.
-
Extract the alkaloids with three 10 mL portions of chloroform or dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Reconstitute the final residue in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions
-
Gas Chromatograph : A system equipped with a split/splitless injector.
-
Column : A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[8]
-
Injector Temperature : 250-280 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 300 °C at a rate of 15-20 °C/minute.
-
Final hold: Hold at 300 °C for 5-10 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Volume : 1 µL.
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Detection Mode : Full scan for identification or Selected Ion Monitoring (SIM) for quantification of known analytes.
-
Caption: General workflow for the GC-MS analysis of tropane alkaloids.
Conclusion
The mass spectrometric fragmentation of 3-Benzoyl-8-azabicyclo[3.2.1]octane is characterized by cleavage of the ester linkage and fragmentation of the tropane ring, leading to a predictable pattern of ions. By comparing this pattern to those of other 3-substituted tropanes, researchers can gain valuable insights into the structural features of these molecules. The provided experimental protocol offers a robust starting point for the reliable analysis of this important class of compounds, aiding in their identification and characterization in various scientific disciplines.
References
-
National Center for Biotechnology Information. (n.d.). CoMFA study of novel phenyl ring-substituted 3alpha-(diphenylmethoxy)tropane analogues at the dopamine transporter. PubMed. Retrieved February 17, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Tropacocaine. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3α-Benzoyloxytropane. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
MDPI. (2025). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Retrieved February 17, 2026, from [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a... Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]
-
Drug Enforcement Administration. (n.d.). Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). Retrieved February 17, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved February 17, 2026, from [Link]
-
MDPI. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved February 17, 2026, from [Link]
-
MDPI. (2011). Chirality and Numbering of Substituted Tropane Alkaloids. Retrieved February 17, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Tropinone. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
-
PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (1966). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved February 17, 2026, from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. PubChem. Retrieved February 17, 2026, from [Link]
-
SlidePlayer. (n.d.). Tropane alkaloids. Retrieved February 17, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Tropacocaine [webbook.nist.gov]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-(+)-3-Benzyloxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3'-Chloro-3 alpha-(diphenylmethoxy)tropane but not 4'-chloro-3 alpha-(diphenylmethoxy)tropane produces a cocaine-like behavioral profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Determination of 3-Benzoyl-8-azabicyclo[3.2.1]octane: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives
Executive Summary
The bicyclic tropane skeleton (8-azabicyclo[3.2.1]octane) presents a unique stereochemical challenge in drug discovery. For derivatives like 3-Benzoyl-8-azabicyclo[3.2.1]octane , determining the absolute configuration of the benzoyl substituent at the C3 position—specifically distinguishing between the endo (
While Nuclear Magnetic Resonance (NMR) is the standard for connectivity, it often fails to definitively resolve C3 stereochemistry due to the flexible boat-chair conformational equilibrium of the tropane ring. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational alternatives, establishing SC-XRD as the requisite "Gold Standard" for unambiguous structural confirmation.[1]
The Stereochemical Challenge
The 8-azabicyclo[3.2.1]octane core consists of a piperidine ring fused to a pyrrolidine ring.[1] The structural ambiguity arises from two sources:
-
C3 Stereochemistry: The benzoyl group can be axial (endo) or equatorial (exo).
-
Nitrogen Inversion: The substituent on the nitrogen (N8) can flip between axial and equatorial orientations, complicating NOESY (Nuclear Overhauser Effect Spectroscopy) signals.
Comparison of Analytical Pathways
| Feature | Method A: Solution NMR ( | Method B: SC-XRD (Crystallography) | Method C: DFT Calculation |
| Primary Output | Connectivity & Relative Environment | Absolute Atomic Coordinates (x, y, z) | Theoretical Energy Minima |
| Stereo Certainty | Medium/Low (Dependent on | Absolute (Direct Imaging) | Hypothetical (Requires validation) |
| Sample State | Solution (Averaged conformation) | Solid State (Frozen conformation) | Gas/Solvent Model |
| Resolution | Indirect (via magnetic environment) | Direct ( | N/A |
| Limitation | Signal overlap; rapid ring flipping averages signals.[1] | Requires single crystal ( | Dependent on basis set accuracy. |
Detailed Methodology: SC-XRD Structure Confirmation
To achieve the "Gold Standard" confirmation, the following protocol synthesizes field-proven techniques for crystallizing tropane alkaloids.
Phase 1: Crystallization (The Critical Bottleneck)
Tropane derivatives are often oils or amorphous solids. Salt formation is the primary strategy to induce crystallization.
Protocol: Vapor Diffusion (Sitting Drop) [1]
-
Salt Formation: Dissolve 10 mg of free base 3-benzoyl-8-azabicyclo[3.2.1]octane in 0.5 mL diethyl ether. Add 1.0 eq of anhydrous HCl (in dioxane) dropwise. Precipitate forms immediately.
-
Redissolution: Isolate precipitate and redissolve in a minimum volume (approx. 100
L) of Methanol (MeOH) or Acetonitrile (MeCN).[1] -
Setup: Place the solution in the center well of a microbridge or sitting drop plate.
-
Reservoir: Fill the outer reservoir with 500
L of Diethyl Ether (antisolvent). -
Equilibration: Seal with optical tape. Allow to stand at 4°C for 3-7 days. Ether vapor slowly diffuses into the MeOH, lowering solubility and driving controlled nucleation.
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
Step-by-Step Workflow:
-
Mounting: Select a crystal (
mm) under polarized light.[1] Mount on a Kapton loop using Paratone oil. -
Cooling: Flash cool to 100 K immediately to minimize thermal motion (ellipsoids).
-
Strategy: Collect a full sphere of data (run time ~4-8 hours) to ensure redundancy > 4.0.
-
Refinement: Solve structure using ShelXT (Intrinsic Phasing) and refine with ShelXL (Least Squares).
Phase 3: Data Interpretation (The "Go/No-Go" Metrics)
A successful structure determination must meet these metrics to be publishable and legally defensible for IP.
Table 1: Target Crystallographic Parameters
| Parameter | Acceptable Range | Interpretation |
| R-factor ( | Indicates excellent agreement between the model and observed electron density. | |
| Resolution | Sufficient to distinguish individual atoms clearly. | |
| Goodness of Fit (GoF) | Validates correct weighting scheme. | |
| Flack Parameter | Crucial: Confirms absolute stereochemistry (0 = correct, 1 = inverted). |
Comparative Analysis: Why NMR Falls Short
While NMR is faster (15 mins vs. 3 days), it relies on the Karplus equation to correlate dihedral angles with coupling constants (
-
The Exo-Isomer (
): The C3 proton is axial. It typically shows a wide triplet or doublet of doublets with Hz (axial-axial coupling with C2/C4 protons).[1] -
The Endo-Isomer (
): The C3 proton is equatorial. It shows a narrower multiplet with Hz (equatorial-axial coupling).[1]
The Failure Mode: In 8-azabicyclo[3.2.1]octanes, the piperidine ring can adopt a distorted boat conformation, altering these dihedral angles. This leads to intermediate
Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental workflow for validating the structure.
Diagram 1: Structural Confirmation Workflow
This pathway ensures no resources are wasted on low-quality samples.[1]
Caption: Workflow prioritizing SC-XRD for ambiguous tropane stereochemistry.
Diagram 2: Stereochemical Analysis Logic
How to interpret the data from the X-ray experiment regarding the C3 position.
Caption: Logic gate for assigning endo/exo configuration based on refined bond angles.
References
-
G. M. Sheldrick , "A short history of SHELX," Acta Crystallographica Section A, vol. 64, no. 1, pp. 112–122, 2008. Link
- H. J. Schneider et al., "Stereochemistry of Tropane Alkaloids: NMR and X-ray Analysis," Journal of Organic Chemistry, vol. 56, no. 12, 1991. (Seminal work on tropane -coupling vs. geometry).
- C. P. Brock et al., "Benzoylecgonine: Crystal structure and comparative conformation," Acta Crystallographica Section B, vol. 36, 1980. (Authoritative reference for benzoyl-tropane packing).
-
Bruker AXS , "Crystallization of Organic Salts: A Practical Guide," Bruker Application Notes, 2020. Link[1]
-
Spek, A. L. , "Structure validation in chemical crystallography," Acta Crystallographica Section D, vol. 65, pp. 148-155, 2009.[1] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
